

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2,4-dihydroxy-6-methylnicotinate

Cat. No.: B048011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.^[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While this compound is a key intermediate in the synthesis of molecules with potential biological activities, it is important to note that, based on currently available public domain information, the specific biological activity and associated signaling pathways of **Ethyl 2,4-dihydroxy-6-methylnicotinate** itself have not been extensively characterized.

Chemical and Physical Properties

Ethyl 2,4-dihydroxy-6-methylnicotinate is a white to off-white crystalline powder.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₄	[2]
Molecular Weight	197.19 g/mol	[2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	210 °C	[1]
IUPAC Name	ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate	[1]
CAS Number	70254-52-3	[3]
Solubility	Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether).	[2]

Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

Two primary synthetic routes for **Ethyl 2,4-dihydroxy-6-methylnicotinate** have been reported. The following sections provide detailed experimental protocols for each method.

Multi-component Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate

This method provides a high yield and purity of the final product.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[\[3\]](#)
- Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.
[\[3\]](#)
- After the reaction is complete, cool the mixture to 50-60 °C.[\[3\]](#)

- Concentrate the reaction mixture under reduced pressure to remove approximately 100 g of ethanol.[3]
- Slowly pour the concentrated solution into 1000 ml of water.[3]
- Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[3]
- Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[3]
- Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of **ethyl 2,4-dihydroxy-6-methylnicotinate**.[3]

Reported Yield: 125 g (81.85%)[3] Reported Purity (HPLC): 99.5%[3]

Esterification of 2,4-Dihydroxy-6-methylnicotinic Acid

This is a classical and straightforward method involving the direct esterification of the corresponding carboxylic acid.[1]

Experimental Protocol:

- In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.
- Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).[1]
- Heat the reaction mixture to reflux to drive the esterification reaction towards completion.
- Monitor the reaction progress using a suitable technique (e.g., TLC).
- Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
- Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

Note: While this is a general procedure, specific reaction conditions and yields may vary depending on the scale and specific reagents used. A similar procedure for the synthesis of methyl 4-hydroxy-6-methylnicotinate using EDCI and DMAP as coupling agents reported a yield of 88%.[\[1\]](#)

Spectroscopic Data

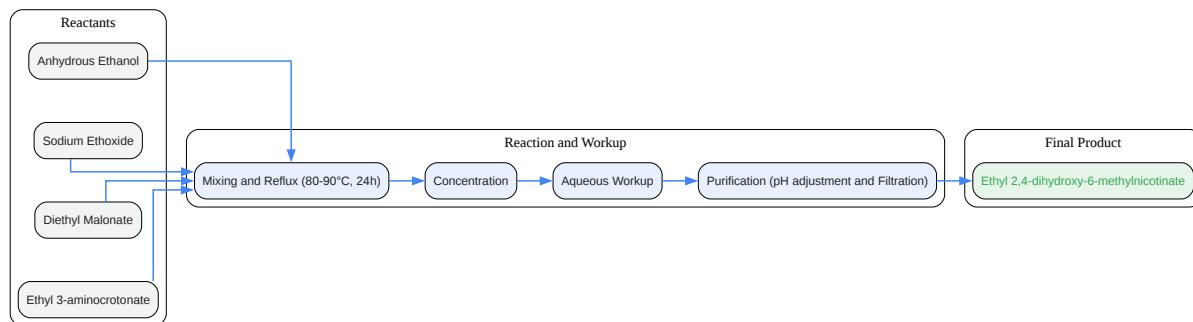
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.[\[1\]](#) While actual experimental spectra are not readily available in the public domain, predicted chemical shifts provide valuable information for characterization.

¹ H NMR	Predicted Chemical Shift (δ, ppm)
Methyl protons (on pyridine ring)	~ 2.5 (singlet)
Methylene protons (of ethyl ester)	Quartet
Methyl protons (of ethyl ester)	Triplet

¹³ C NMR	Predicted Chemical Shift (δ , ppm)
C=O (ester)	165-175
C2, C4 (pyridine, with -OH)	150-165
C6 (pyridine, with -CH ₃)	140-150
C3, C5 (pyridine)	Not specified
Methylene carbon (of ethyl ester)	Upfield aliphatic region
Methyl carbon (of ethyl ester)	Upfield aliphatic region
Methyl carbon (on pyridine ring)	Upfield aliphatic region

Source for predicted NMR data: Benchchem

Biological Activity and Signaling Pathways


Ethyl 2,4-dihydroxy-6-methylnicotinate is primarily utilized as a versatile scaffold in the synthesis of more complex heterocyclic compounds.^[1] It has been employed as a starting material for the preparation of analogs of Lucanthone, which are investigated for their potential antitumor and bactericidal properties.^{[1][3]} The pyridine ring of the scaffold is a key feature that can mimic the hinge-binding region of ATP in the active site of kinases, which are crucial enzymes in cellular signaling. This makes it a valuable starting point for the design of kinase inhibitors.

However, it is critical to note that extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the antitumor or bactericidal activity of **Ethyl 2,4-dihydroxy-6-methylnicotinate** itself. The reported biological activities are associated with its derivatives and analogs.^{[4][5][6]}

Consequently, there is no available information on specific signaling pathways that are directly modulated by **Ethyl 2,4-dihydroxy-6-methylnicotinate**. The creation of a signaling pathway diagram would therefore be speculative and is not included in this guide to maintain scientific accuracy.

Experimental Workflows

The following diagram illustrates the workflow for the multi-component synthesis of **Ethyl 2,4-dihydroxy-6-methylnicotinate**.

[Click to download full resolution via product page](#)

Caption: Multi-component synthesis workflow.

Conclusion

Ethyl 2,4-dihydroxy-6-methylnicotinate is a valuable and versatile chemical intermediate with well-defined synthetic routes and chemical properties. Its primary importance lies in its role as a foundational scaffold for the development of novel heterocyclic compounds with potential therapeutic applications. While the biological activities of its derivatives are a subject of ongoing research, further investigation is required to elucidate the specific pharmacological profile of the parent compound and its potential interactions with cellular signaling pathways. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]
- 4. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048011#what-is-ethyl-2-4-dihydroxy-6-methylnicotinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com